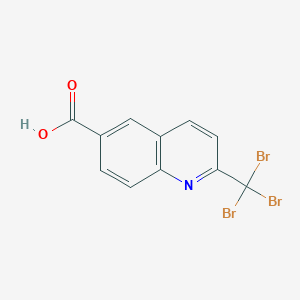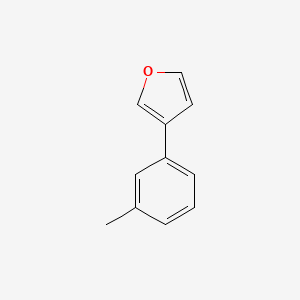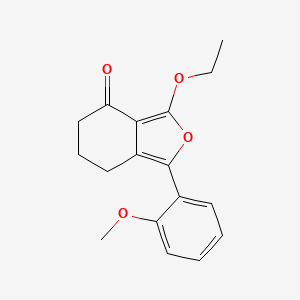
3-Ethoxy-1-(2-methoxyphenyl)-6,7-dihydro-2-benzofuran-4(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethoxy-1-(2-methoxyphenyl)-6,7-dihydroisobenzofuran-4(5H)-one is an organic compound that belongs to the class of isobenzofurans This compound is characterized by its unique structure, which includes an ethoxy group, a methoxyphenyl group, and a dihydroisobenzofuran core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-1-(2-methoxyphenyl)-6,7-dihydroisobenzofuran-4(5H)-one typically involves multiple steps. One common method includes the following steps:
Formation of the dihydroisobenzofuran core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a phthalic anhydride derivative.
Introduction of the ethoxy group: This step involves the ethylation of the intermediate compound using ethyl iodide in the presence of a base like potassium carbonate.
Attachment of the methoxyphenyl group: This can be done through a Friedel-Crafts acylation reaction using 2-methoxybenzoyl chloride and an aluminum chloride catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, precise temperature control, and the use of high-purity reagents.
Analyse Chemischer Reaktionen
Types of Reactions
3-Ethoxy-1-(2-methoxyphenyl)-6,7-dihydroisobenzofuran-4(5H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to produce alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy or methoxy groups using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted ethers or esters.
Wissenschaftliche Forschungsanwendungen
3-Ethoxy-1-(2-methoxyphenyl)-6,7-dihydroisobenzofuran-4(5H)-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-Ethoxy-1-(2-methoxyphenyl)-6,7-dihydroisobenzofuran-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methoxy-1-(2-ethoxyphenyl)-6,7-dihydroisobenzofuran-4(5H)-one: Similar structure but with reversed positions of the methoxy and ethoxy groups.
3-Ethoxy-1-(2-hydroxyphenyl)-6,7-dihydroisobenzofuran-4(5H)-one: Similar structure but with a hydroxy group instead of a methoxy group.
Uniqueness
3-Ethoxy-1-(2-methoxyphenyl)-6,7-dihydroisobenzofuran-4(5H)-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both ethoxy and methoxy groups provides a distinct set of properties that can be exploited in various applications.
Eigenschaften
CAS-Nummer |
920977-80-6 |
|---|---|
Molekularformel |
C17H18O4 |
Molekulargewicht |
286.32 g/mol |
IUPAC-Name |
3-ethoxy-1-(2-methoxyphenyl)-6,7-dihydro-5H-2-benzofuran-4-one |
InChI |
InChI=1S/C17H18O4/c1-3-20-17-15-12(8-6-9-13(15)18)16(21-17)11-7-4-5-10-14(11)19-2/h4-5,7,10H,3,6,8-9H2,1-2H3 |
InChI-Schlüssel |
FPKYBUOGMXCSKZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C2C(=C(O1)C3=CC=CC=C3OC)CCCC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Difluoromethoxy)benzo[d]oxazole-7-acetic acid](/img/structure/B12891982.png)


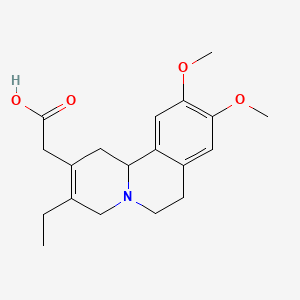
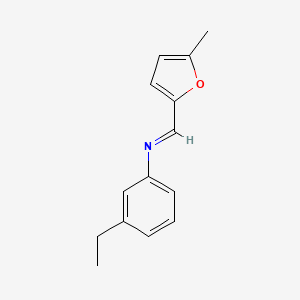
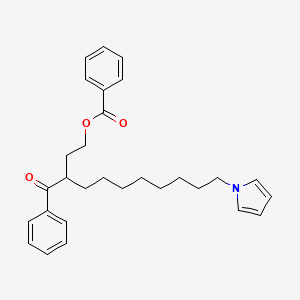

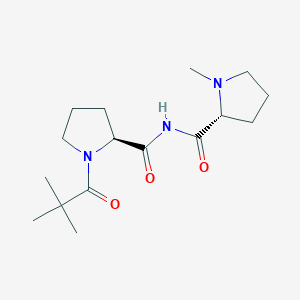
![3-(2,5-Dichlorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12892029.png)


